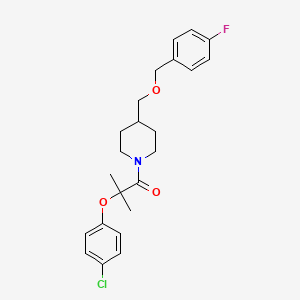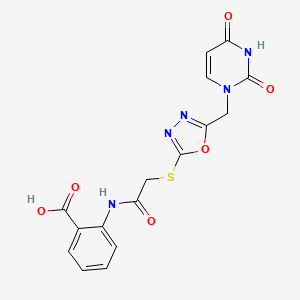
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is a sophisticated compound of significant interest across multiple scientific disciplines. Featuring a unique combination of chlorophenoxy and fluorobenzyl groups, this compound holds potential for numerous applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one typically involves a multi-step reaction process:
Formation of Intermediate Compounds: : This step includes the preparation of intermediate chlorophenoxy and fluorobenzyl derivatives through various reaction conditions including halogenation, nucleophilic substitution, and condensation reactions.
Coupling Reactions: : These intermediate compounds are then subjected to coupling reactions facilitated by catalysts such as palladium or copper, under an inert atmosphere, to form the desired complex molecule.
Purification: : The final product is often purified using techniques such as crystallization, column chromatography, or recrystallization to achieve the desired purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scalable processes with optimized reaction conditions to ensure high yield and cost-effectiveness. Flow chemistry and continuous production techniques are often employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which could involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions involving hydride donors like sodium borohydride can alter specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, copper.
Major Products
The major products formed from these reactions depend on the reaction type:
Oxidation: : Formation of oxides or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Replacement of halogen groups with nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one finds applications in several research areas:
Chemistry: : Used in the development of new synthetic methodologies and as a reagent in organic synthesis.
Biology: : Investigated for its potential interactions with biological molecules and pathways.
Medicine: : Explored for pharmacological properties, including potential as a drug candidate for various conditions.
Industry: : Utilized in the synthesis of specialized materials and compounds for industrial applications.
Wirkmechanismus
The compound’s mechanism of action is largely dependent on its interaction with molecular targets:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : Could influence pathways related to signal transduction, metabolic processes, or cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
2-(4-Chlorophenoxy)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is distinguished by its unique combination of functional groups, which may confer specific chemical reactivity, biological interactions, or physical properties.
And there you have it—a comprehensive rundown of this interesting compound. How does that measure up to what you were looking for?
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFNO3/c1-23(2,29-21-9-5-19(24)6-10-21)22(27)26-13-11-18(12-14-26)16-28-15-17-3-7-20(25)8-4-17/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIJSNIWOYMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)


![(3Z)-1-benzyl-3-{[(2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2964779.png)



![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)


![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
